(R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride (R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Brand Name: Vulcanchem
CAS No.: 6119-47-7
VCID: VC0000584
InChI: InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Molecular Formula: C20H24N2O2.HCl.2H2O
Molecular Weight: 396.9 g/mol

(R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride

CAS No.: 6119-47-7

APIs

VCID: VC0000584

Molecular Formula: C20H24N2O2.HCl.2H2O

Molecular Weight: 396.9 g/mol

Purity: 98.0%

(R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride - 6119-47-7

CAS No. 6119-47-7
Product Name (R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Molecular Formula C20H24N2O2.HCl.2H2O
Molecular Weight 396.9 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
Standard InChIKey MPQKYZPYCSTMEI-FLZPLBAKSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Appearance White Solid
Description An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Purity 98.0%
Synonyms Biquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina
Reference 1: Karle JM, Karle IL. Structure of 9-epiquinine hydrochloride dihydrate versus antimalarial activity. Acta Crystallogr C. 1992 Nov 15;48 ( Pt 11):1975-80. PubMed PMID: 1457075.
2: Immohr LI, Turner R, Pein-Hackelbusch M. Impact of sodium lauryl sulfate in oral liquids on e-tongue measurements. Int J Pharm. 2016 Dec 30;515(1-2):441-448. doi: 10.1016/j.ijpharm.2016.10.045. Epub 2016 Oct 21. PubMed PMID: 27777034.
3: Bezáková Z, Stankovičová M. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Ceska Slov Farm. 2013 Dec;62(6):264-9. Czech. PubMed PMID: 24393115.
4: Fuchida S, Yamamoto T, Takiguchi T, Kandaudahewa G, Yuyama N, Hirata Y. Association between underweight and taste sensitivity in middle- to old-aged nursing home residents in Sri Lanka: a cross-sectional study. J Oral Rehabil. 2013 Nov;40(11):854-63. doi: 10.1111/joor.12099. Epub 2013 Sep 20. PubMed PMID: 24111976.
5: Soto J, Sheng Y, Standing JF, Orlu Gul M, Tuleu C. Development of a model for robust and exploratory analysis of the rodent brief-access taste aversion data. Eur J Pharm Biopharm. 2015 Apr;91:47-51. doi: 10.1016/j.ejpb.2015.01.016. Epub 2015 Jan 22. PubMed PMID: 25619919.
6: Karle JM, Karle IL, Gerena L, Milhous WK. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrob Agents Chemother. 1992 Jul;36(7):1538-44. PubMed PMID: 1510452; PubMed Central PMCID: PMC191617.
PubChem Compound 16211283
Last Modified Dec 23 2021
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